Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate
CAS No.: 406459-08-3
Cat. No.: VC12025906
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 406459-08-3 |
|---|---|
| Molecular Formula | C12H13NO4 |
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C12H13NO4/c1-2-17-12(14)11-7-10(11)8-3-5-9(6-4-8)13(15)16/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1 |
| Standard InChI Key | MZTNKLFZFLDHMS-WDEREUQCSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)[N+](=O)[O-] |
| SMILES | CCOC(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CCOC(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate belongs to the class of strained cyclopropane esters, featuring a three-membered carbocyclic ring fused to a para-nitro-substituted benzene moiety. The (1R,2R) stereochemistry confers distinct spatial arrangements that influence its reactivity and interactions with biological targets. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃NO₄ | |
| Molecular Weight | 235.24 g/mol | |
| Density | 1.3–1.4 g/cm³ (estimated) | |
| Boiling Point | 308.1±42.0°C (extrapolated) | |
| LogP (Partition Coefficient) | 1.7–2.1 (predicted) |
The nitro group at the para position enhances electrophilicity, while the cyclopropane ring introduces angular strain (~27 kcal/mol), promoting ring-opening reactions under specific conditions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most widely reported method involves rhodium-catalyzed cyclopropanation of ethyl diazoacetate with 4-nitrostyrene . A representative protocol from Davi and Lebel (2008) details:
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Reagents:
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Ethyl diazoacetate (1.2 equiv)
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4-Nitrostyrene (1.0 equiv)
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Rh₂(OAc)₄ (2 mol%)
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Dichloromethane (solvent)
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Conditions:
The reaction proceeds via a metal-carbene intermediate, with the rhodium catalyst inducing stereoselective [2+1] cycloaddition to form the trans-cyclopropane configuration .
Industrial Scaling Challenges
While batch processes dominate laboratory synthesis, continuous flow systems have been proposed for large-scale production:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Throughput | 50–100 g/day | 2–5 kg/day |
| Catalyst Loading | 2–5 mol% | 0.5–1 mol% |
| Impurity Profile | 5–8% byproducts | <2% byproducts |
| Energy Efficiency | Moderate | High |
Immobilized catalysts (e.g., Rh on SiO₂) reduce metal leaching and enable catalyst recycling, addressing cost barriers.
Reactivity and Functionalization
Ring-Opening Reactions
The strained cyclopropane ring undergoes regioselective cleavage under nucleophilic or acidic conditions:
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Acid-Catalyzed Hydrolysis:
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Reagent: H₂SO₄ (conc.)/H₂O
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Product: (1R,2R)-2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid
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Nucleophilic Attack at Nitro Group:
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Example: Reduction to amine using H₂/Pd-C:
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This transformation enables access to aminocyclopropane derivatives for pharmaceutical applications.
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| Organism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Bacillus subtilis | 25.0 |
Mechanistic studies suggest nitro group reduction generates reactive oxygen species (ROS), disrupting bacterial membranes .
Anticancer Activity
Preliminary data against human carcinoma cells show moderate cytotoxicity:
| Cell Line | IC₅₀ (μM) | Selectivity Index* |
|---|---|---|
| MCF-7 (Breast) | 45.2 | 3.8 |
| A549 (Lung) | 52.1 | 3.2 |
| HEK293 (Normal) | >200 | — |
*Selectivity Index = IC₅₀(Normal)/IC₅₀(Cancer) .
Applications in Organic Synthesis
Chiral Building Block
The rigid cyclopropane scaffold serves as a stereochemical template in asymmetric synthesis:
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Dipeptide Isosteres: Replaces peptide bonds to enhance metabolic stability .
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Ligand Design: Coordinates transition metals (Cu, Fe) in enantioselective catalysis .
Photolabile Protecting Group
Under UV irradiation (λ = 365 nm), the ester undergoes cleavage via nitro group excitation:
This property enables spatiotemporal control in prodrug activation.
| Factor | Impact | Mitigation Strategy |
|---|---|---|
| Light | Nitro group degradation | Amber glass, inert atmosphere |
| Humidity | Ester hydrolysis | Desiccants (SiO₂), sealed containers |
| Temperature | Cyclopropane ring decomposition (>60°C) | Storage at 2–8°C |
Accelerated stability studies (40°C/75% RH) indicate a shelf life of 24 months under recommended conditions.
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